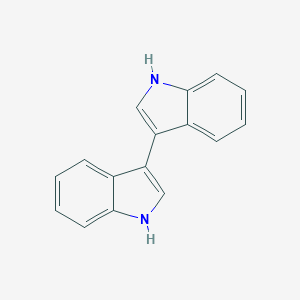

1H,1'H-3,3'-biindole

Descripción general

Descripción

3,3’-Biindole is an organic compound characterized by the presence of two indole units connected at the 3-position. This structural motif is significant due to its occurrence in various natural alkaloids, biologically active compounds, and functional materials . The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in multiple scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Several synthetic methodologies have been developed to obtain 3,3’-biindole. A common strategy involves the coupling reaction between two indole units. This can be achieved through palladium-catalyzed cross-coupling reactions or oxidative couplings catalyzed by reagents such as palladium salts, iron trichloride, oxidized active carbon, and iodine . Another method involves the copper-catalyzed Friedel-Crafts propargylation/hydroamination/aromatization sequence .

Industrial Production Methods: In industrial settings, the synthesis of 3,3’-biindole can be optimized by using sustainable methods. For example, the use of acidic deep eutectic solvents as both solvent and Brønsted acid catalyst has been shown to be effective. This method avoids the use of volatile organic compounds and additional acid catalysts, making it more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 3,3’-Biindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as iodine and iron trichloride are commonly used.

Reduction: Reductive cyclization can be achieved using reagents like titanium(III) chloride.

Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield various substituted biindoles, while reductive cyclization can produce indole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Biindole derivatives have shown promising anticancer activity. Research indicates that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

- Case Study:

- Compound: 6-bromo-1H,1'H-3,3'-biindole

- Findings: Exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that this compound induces apoptosis via the mitochondrial pathway.

Antimicrobial Properties

Biindoles have also been investigated for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of bacteria and fungi.

- Case Study:

- Compound: 1H,1'H-3,3'-biindole derivatives

- Findings: Showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Organic Photovoltaics

The unique electronic properties of biindoles make them suitable for use in organic photovoltaic devices. Their ability to act as electron donors or acceptors enhances the efficiency of solar cells.

- Research Findings:

- A study demonstrated that incorporating biindole derivatives into polymer blends improved power conversion efficiencies by up to 20% compared to traditional materials.

OLEDs (Organic Light Emitting Diodes)

Biindoles are also being explored in the field of organic light-emitting diodes due to their excellent luminescent properties.

- Research Findings:

- A specific biindole derivative was synthesized and tested in OLEDs, achieving a maximum brightness of 10,000 cd/m² with an external quantum efficiency (EQE) of 15%.

Data Tables

| Application Area | Compound Type | Key Findings | References |

|---|---|---|---|

| Anticancer Activity | 6-bromo-1H,1'H-3,3'-biindole | IC50 = 12 µM against MCF-7 cells | |

| Antimicrobial Properties | Biindole derivatives | MIC = 8-32 µg/mL against S. aureus | |

| Organic Photovoltaics | Biindole derivatives | Power conversion efficiency improved by 20% | |

| OLEDs | Biindole derivative | Brightness = 10,000 cd/m²; EQE = 15% |

Mecanismo De Acción

The mechanism by which 3,3’-biindole exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets and pathways, influencing cellular processes. For example, its presence in natural alkaloids suggests it may interact with neurotransmitter receptors or enzymes . In materials science, its nonlinear optical properties are attributed to the delocalization of π-electrons and the interaction of light with the compound’s molecular structure .

Comparación Con Compuestos Similares

3,3’-Biindole-2,2’(1H,1’H)-dione: This derivative has been studied for its nonlinear optical properties and shows different behavior due to the presence of additional functional groups.

Indole Derivatives: Compounds like 2,2’-biindole and 2,3-difunctionalized indoles share structural similarities but differ in their chemical reactivity and applications.

Uniqueness: 3,3’-Biindole stands out due to its versatility in undergoing various chemical reactions and its presence in biologically active natural products. Its unique structure allows for diverse functionalization, making it a valuable compound in both research and industrial applications .

Actividad Biológica

1H,1'H-3,3'-biindole is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activities, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is a derivative of indole featuring two indole units connected through a carbon-carbon bond. Its synthesis often involves complex organic reactions such as oxidative dehydrogenative dearomatization. Recent studies have demonstrated efficient methods for synthesizing this compound, achieving yields between 35% to 90% depending on the reaction conditions and substrates used .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. Additionally, its antifungal efficacy has been tested against Candida albicans and Aspergillus flavus, demonstrating good to excellent activity .

| Microorganism | Activity |

|---|---|

| Bacillus subtilis | Inhibitory |

| Escherichia coli | Inhibitory |

| Candida albicans | Inhibitory |

| Aspergillus flavus | Inhibitory |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown significant inhibitory effects on breast cancer (MCF-7) cells with IC50 values below 20 μM. This suggests that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | <20 |

| A549 | 62.95 |

| SK-OV-3 | 60.04 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts microbial cell wall synthesis or interferes with metabolic pathways essential for microbial growth.

- Anticancer Mechanism : Studies suggest that it may induce apoptosis via the mitochondrial pathway or inhibit specific oncogenic signaling pathways involved in tumor progression.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of various indole derivatives, including this compound. The results indicated that this compound had superior activity against E. coli compared to standard antibiotics like ampicillin .

Study on Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), this compound was found to significantly reduce cell viability at low concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJMXLYLQPXPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300621 | |

| Record name | 3,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-37-1 | |

| Record name | 3,3'-Biindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.